molecular formula C19H23ClN2O2S B2402406 N-(4-chlorobenzyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide CAS No. 1396632-57-7

N-(4-chlorobenzyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide

Cat. No.: B2402406
CAS No.: 1396632-57-7
M. Wt: 378.92
InChI Key: DOLRUIVORRLMCN-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. Compounds in this class are often studied for their potential pharmacological properties, including their effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the furan-2-ylmethylthio group: This step involves the reaction of a furan derivative with a thiol compound under suitable conditions.

    Attachment of the 4-chlorobenzyl group: This can be done through nucleophilic substitution reactions.

    Formation of the carboxamide group: This step involves the reaction of the intermediate compound with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a tool for studying biological processes and pathways.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorobenzyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide: can be compared with other piperidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties. For example, the presence of the furan-2-ylmethylthio group may enhance its ability to interact with certain biological targets compared to similar compounds.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-(furan-2-ylmethylsulfanylmethyl)piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O2S/c20-17-5-3-15(4-6-17)12-21-19(23)22-9-7-16(8-10-22)13-25-14-18-2-1-11-24-18/h1-6,11,16H,7-10,12-14H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOLRUIVORRLMCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSCC2=CC=CO2)C(=O)NCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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